(Z)-5-(2,4-dichlorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative notable for its potential biological activities. This compound features a thiazolidine ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen, and is characterized by the presence of two chlorine substituents on the benzylidene group and a hydroxyl group on the phenyl moiety. The compound's chemical formula is .
This compound belongs to the class of thiazolidinones, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The thiazolidinone scaffold is often explored in drug design due to its ability to interact with various biological targets .
The synthesis of (Z)-5-(2,4-dichlorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxothiazolidin-4-one typically involves the condensation reaction between 2-thioxothiazolidin-4-one derivatives and substituted benzaldehydes under acidic or basic conditions.
Technical Details:
The compound can participate in various chemical reactions due to its functional groups. Key reactions include:
Technical Details:
The mechanism of action for (Z)-5-(2,4-dichlorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxothiazolidin-4-one primarily involves its interaction with biological targets such as tyrosinase, an enzyme crucial for melanin production.
Studies indicate that this compound inhibits tyrosinase activity, leading to decreased melanin synthesis in cells. This action is supported by docking studies that reveal its binding affinity for the active site of tyrosinase .
(Z)-5-(2,4-dichlorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxothiazolidin-4-one has shown promise in various scientific applications:
The β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold is characterized by a conjugated system where a carbonyl group is directly linked to a phenyl ring through an unsaturated bridge. This configuration enables exceptional electronic delocalization and planarity, facilitating robust interactions with biological targets. Benzylidene compounds—a PUSC subclass—feature a double-bonded carbon atom attached directly to a benzene ring, creating a reactive core amenable to structural diversification [6]. The (Z)-5-(2,4-dichlorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxothiazolidin-4-one exemplifies this scaffold, with its benzylidene moiety enabling π-π stacking with protein residues and its thioxothiazolidinone core providing hydrogen-bonding sites (N-H···O, O-H···S) [3] [8]. Crystallographic studies of analogous compounds reveal that such interactions stabilize dimeric assemblies or extended polymeric networks, directly influencing bioavailability and target binding [3].
Table 1: Structural Features of Key PUSC-Based Rhodanine Derivatives
Compound | Core Scaffold | Substituents | Dihedral Angle (°) | Notable Interactions |
---|---|---|---|---|
(Z)-5-(2-Hydroxybenzylidene)-2-thioxothiazolidin-4-one [3] | Rhodanine-benzylidene | 2-Hydroxyphenyl | <5 (near planar) | O-H···S, N-H···O |
3-(5-(4-Chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid [8] | Rhodanine-benzylidene | 4-Chlorophenyl + propanoic acid | Not reported | Charge-assisted H-bonding |
Target compound (This work) | Rhodanine-benzylidene | 2,4-Dichlorophenyl + 4-hydroxyphenyl | Predicted <10 | Enhanced π-stacking, O-H···S |
Rhodanine (2-thioxothiazolidin-4-one) derivatives constitute a privileged chemotype in medicinal chemistry due to their synthetic versatility and broad bioactivity. The 4-oxo-2-thioxothiazolidin core offers two electrophilic sites (C4 carbonyl and C2 thiocarbonyl) that participate in covalent or non-covalent target modulation. Recent studies highlight their capacity for multi-target inhibition, particularly in eicosanoid biosynthesis pathways. For example, thiazolidin-4-one derivatives simultaneously inhibit mPGES-1 (microsomal prostaglandin E2 synthase-1), sEH (soluble epoxide hydrolase), and 5-LO (5-lipoxygenase)—key enzymes in inflammation [2]. The benzylidene-rhodanine hybrid enhances this by enabling π-stacking with hydrophobic enzyme pockets, while the exocyclic benzylidene double bond adopts a (Z)-configuration critical for steric alignment [6] [8]. Bioactivity is further tunable via substituents:
Compound Class | Key Targets | Biological Activity | Structural Determinants |
---|---|---|---|
5-(4-Hydroxybenzylidene)-2-thioxothiazolidin-4-one [1] | COX-2, mPGES-1 | Anti-inflammatory | 4-Hydroxy group → H-bond donation |
3-(5-(4-Chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid [8] | sEH, PPARγ | Anti-diabetic, anti-inflammatory | Carboxylate → ionic interactions |
Multi-target thiazolidin-4-ones [2] | mPGES-1/sEH/5-LO | Pan-inhibitory in eicosanoid pathways | Halogenation → enhanced lipophilicity |
This compound integrates three pharmacophoric elements to optimize target engagement:
3-(4-Hydroxyphenyl) Substituent: The para-hydroxyl group balances hydrophobicity through H-bond donation (e.g., to His or Ser residues) and moderates cellular uptake. Crucially, it mimics phenolic structures in natural inhibitors (e.g., flavonoids), potentially enabling allosteric modulation [2] [8].
(Z)-Configuration: Density functional theory (DFT) calculations predict a ~10 kcal/mol stability preference for the (Z)-isomer over (E) due to minimized steric clash between the benzylidene aryl group and rhodanine’s S2 atom. This geometry positions the 2,4-dichloro groups optimally for hydrophobic pocket insertion.
Table 3: Electronic and Steric Effects of Substituents
Position | Substituent | Electronic Effect | Steric Consequence | Target Implications |
---|---|---|---|---|
C5-Benzylidene | 2,4-Dichloro | σₚ = +0.23 (each Cl) | Dihedral restraint → coplanarity | Enhanced 5-LO/mPGES-1 inhibition |
N3-Aryl | 4-Hydroxy | σₘ = -0.37 (OH donor) | Minimal steric demand | H-bonding to sEH catalytic triad |
C2/C4 (Rhodanine) | Thiocarbonyl/carbonyl | Electrophilic hotspots | Planar conjugated system | Covalent or polar interactions |
This strategic design leverages electronic modulation (chlorine), H-bond capability (OH), and geometric constraints to create a multi-target inhibitor with improved affinity for inflammation and metabolic targets [2] [7] [8].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5